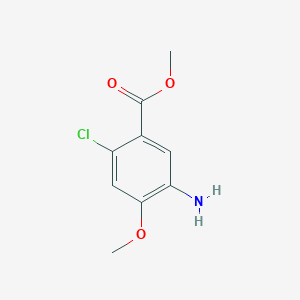

Methyl 5-amino-2-chloro-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHAUZLITYUGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 5 Amino 2 Chloro 4 Methoxybenzoate

Established Synthetic Routes and Reaction Optimizations

Established synthetic routes to Methyl 5-amino-2-chloro-4-methoxybenzoate often commence from readily available precursors, such as p-aminosalicylic acid. These routes are characterized by a sequence of reactions including esterification, methylation, and chlorination.

A prevalent and economically viable route begins with p-aminosalicylic acid, which undergoes simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid functionality. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. The resulting intermediate, methyl 4-amino-2-methoxybenzoate, is then subjected to regioselective chlorination to yield the final product.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide (B78521), Acetone | Methyl 4-amino-2-methoxybenzoate | 92.1 |

| 2 | Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide, DMF | This compound | 87.5 |

While the more common synthetic routes install the amino group from the starting material, amination of a halogenated benzoate (B1203000) precursor represents a viable alternative strategy. This approach would typically involve the use of a di-halogenated precursor, such as methyl 2,5-dichloro-4-methoxybenzoate. The introduction of the amino group at the C-5 position could be achieved through transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation , a classical copper-catalyzed reaction, could be employed for the amination of such a precursor. This reaction typically requires a copper catalyst, a base, and an amine source, often at elevated temperatures.

Similarly, the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, offers a more modern and often milder alternative. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org A variety of palladium catalysts and phosphine (B1218219) ligands can be utilized to optimize the reaction conditions. wikipedia.org

Although these amination strategies are well-established for the synthesis of aryl amines, specific and optimized examples for the direct synthesis of this compound from a di-halogenated precursor are not extensively documented in the reviewed literature. Hypothetically, a selective amination at the C-5 position of a 2,5-dihalogenated precursor would be challenging due to the competing reactivity at the C-2 position.

The methyl ester functionality in this compound can be introduced through several methods. In the synthesis starting from p-aminosalicylic acid, the esterification occurs concurrently with the methylation of the phenolic hydroxyl group when using dimethyl sulfate. patsnap.com

Alternatively, if the corresponding carboxylic acid, 5-amino-2-chloro-4-methoxybenzoic acid, is synthesized first, a direct esterification can be performed. The Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a standard method for this transformation.

Transesterification is another potential, though less common, approach where a different ester of 5-amino-2-chloro-4-methoxybenzoic acid could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.

A critical step in the synthesis of this compound is the regioselective introduction of the chlorine atom at the C-2 position, ortho to the methoxy (B1213986) group and meta to the amino group. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in achieving the desired regioselectivity.

A well-documented method for the chlorination of the precursor methyl 4-amino-2-methoxybenzoate is the use of N-Chlorosuccinimide (NCS) as the chlorinating agent. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution, and the steric and electronic directing effects favor the introduction of the chlorine atom at the C-5 position (ortho to the amino group and meta to the methoxy group). However, in the synthesis of the target compound, the chlorination occurs at the C-2 position. This suggests that the reaction conditions are optimized to favor this specific regioisomer. One patent describes this transformation being carried out at a temperature of 65-75°C in DMF. patsnap.com

| Reactant | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Reactant:NCS) |

| Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide | DMF | 70 | 3 | 1:1 |

Another effective reagent for the regioselective chlorination of methyl 4-amino-2-methoxybenzoate is Iodobenzene Dichloride (PhICl₂). This reagent serves as a source of electrophilic chlorine. A United States patent details a procedure where the reaction is conducted in anhydrous tetrahydrofuran (B95107) in the presence of pyridine. The reaction proceeds with good yield, affording the desired this compound. googleapis.com

| Reactant | Chlorinating Agent | Solvent | Additive | Yield (%) | Melting Point (°C) |

| Methyl 4-amino-2-methoxybenzoate | Iodobenzene Dichloride | Tetrahydrofuran | Pyridine | 75 | 135 |

The synthesis of this compound is most commonly approached through a linear multi-step synthesis, as exemplified by the route starting from p-aminosalicylic acid. patsnap.com In this linear strategy, the functional groups are sequentially introduced and modified on a single starting material.

A convergent synthesis strategy would involve the preparation of two or more complex fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound, a hypothetical convergent approach could involve the synthesis of a suitably functionalized aromatic fragment and its subsequent coupling with another molecule to complete the structure. However, for a relatively small molecule like this, a convergent approach is less common and no specific examples are prominently featured in the reviewed literature.

A divergent synthesis strategy would involve the synthesis of a common intermediate that can then be used to prepare a variety of related compounds. This compound itself can be considered a key intermediate in a divergent synthesis approach for the preparation of various pharmacologically active compounds, such as mosapride (B1662829) and other benzamide (B126) derivatives. From this central intermediate, the ester group can be modified, for example, by amidation with different amines, to generate a library of related molecules.

Regioselective Chlorination Methodologies

Development of Novel and Efficient Synthetic Protocols

The synthesis of this compound has evolved with a focus on creating more efficient and streamlined processes. A notable method starts with p-aminosalicylic acid, which undergoes methylation using dimethyl sulfate to produce an intermediate, 4-amino-2-methoxybenzoic acid methyl ester. google.com This intermediate is then subjected to a chlorination step.

A specific protocol involves stirring the 4-amino-2-methoxy-methyl benzoate with N-chlorosuccinimide (NCS) in a dimethylformamide (DMF) solution. The reaction is conducted at a moderately elevated temperature of 65-75°C. google.com Upon completion, the reaction mixture is poured into ice water, causing the product, Methyl 4-amino-5-chloro-2-methoxybenzoate, to precipitate as a solid. This solid is then isolated by filtration and dried. This method is highlighted for its reasonable design, simple reaction conditions, and high yield. google.com

| Step | Reagents | Solvent | Temperature | Duration | Yield |

| Methylation | p-aminosalicylic acid, potassium hydroxide, dimethyl sulfate | Acetone | 20-30°C | 3 hours | N/A |

| Chlorination | 4-amino-2-methoxy-methyl benzoate, N-chlorosuccinimide (1:1 molar ratio) | DMF | 70°C | 3 hours | 87.5% |

Catalyst-Free Condensation Reactions for C=N Double Bond Formation

The amino group in this compound makes it a suitable substrate for forming carbon-nitrogen double bonds (C=N), a fundamental transformation in organic chemistry. wikimedia.org Recent advancements have established protocols for this condensation reaction that proceed without the need for any metal or acid catalysts. wikimedia.org

These catalyst-free methods typically involve the reaction of a primary amine, such as this compound, with an electron-deficient aldehyde. wikimedia.org The reactions are often performed at room temperature and can use water as a co-solvent, which significantly enhances their environmental friendliness. wikimedia.org The operational simplicity, mild conditions (room temperature, open to air), and the absence of catalysts make this an efficient and attractive protocol for modifying this compound to create more complex derivatives, such as Schiff bases. wikimedia.org This approach demonstrates high functional group tolerance, suggesting its applicability to a wide range of substrates. wikimedia.org

Exploring Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of reactions involving this compound, this includes developing atom-economical and biocompatible reaction conditions. researchgate.netrsc.org

Scale-Up Considerations for Laboratory to Research Applications

Transitioning a synthetic protocol from a small laboratory scale to larger quantities for extensive research requires careful consideration of several factors. The synthesis of this compound, as outlined in patent literature, demonstrates features that make it amenable to scale-up. google.com

Key Scale-Up Factors:

Availability and Cost of Reagents : The process starts from p-aminosalicylic acid, a relatively inexpensive and readily available raw material. google.com

Reaction Conditions : The reaction temperatures are moderate (up to 75°C), which is manageable in larger reaction vessels without requiring specialized high-pressure or cryogenic equipment. google.com

Process Simplicity : The procedure involves straightforward steps of mixing, heating, and precipitation. google.com This operational simplicity is advantageous for scaling up as it reduces the potential for error and complexity in handling.

Workup and Purification : The product is isolated by precipitation in ice water, followed by simple filtration. google.com This avoids the need for large-scale, time-consuming, and solvent-intensive purification methods like column chromatography, which is a significant advantage for producing kilogram quantities.

Yield : The reported yields are high (e.g., 87.5% for the chlorination step), which is crucial for the economic viability of a scaled-up process. google.com One example in the patent describes producing 2.28 kilograms of the target compound, indicating the process has been successfully performed at a significant scale. google.com

These factors combine to create a robust and efficient synthesis that can be readily scaled from the laboratory bench to produce the larger quantities needed for advanced research applications.

Chemical Reactivity and Derivatization Studies of Methyl 5 Amino 2 Chloro 4 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

The benzoate core of Methyl 5-amino-2-chloro-4-methoxybenzoate is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The chloro group is deactivating yet also ortho-, para-directing.

The directing effects of the substituents can be summarized as follows:

Amino group (at C5): Strongly activating, directs to C4 (blocked) and C6.

Methoxy group (at C4): Strongly activating, directs to C3 and C5 (blocked).

Chloro group (at C2): Deactivating, directs to C1 (blocked) and C3.

Considering the combined influence of these groups, the C6 position is the most likely site for electrophilic attack. It is activated by being ortho to the powerful amino directing group and is not significantly sterically hindered. The C3 position is activated by the methoxy and chloro groups but is meta to the amino group, making it less favorable for substitution.

While specific electrophilic substitution reactions on this compound are not extensively detailed, the synthesis of the related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, provides insight. It is synthesized by the direct chlorination of methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS). google.comgoogleapis.com In this reaction, the electrophilic chlorine atom adds to the position ortho to the activating amino group, demonstrating the powerful directing effect of this group. google.comgoogleapis.com This supports the prediction that further electrophilic substitution on the title compound would preferentially occur at the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OCH3, Ortho to -Cl, Meta to -NH2 | Moderately activated |

| C6 | Ortho to -NH2, Meta to -OCH3, Meta to -Cl | Highly activated |

Nucleophilic Substitution Reactions Involving the Chloro Moiety

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro moiety) to stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the chloro group at C2 is para to the strongly electron-donating amino group and meta to the electron-donating methoxy group. These electron-donating groups increase the electron density of the aromatic ring, thereby destabilizing the intermediate required for an SNAr reaction. Consequently, the chloro moiety in this compound is highly unreactive towards nucleophilic displacement under standard SNAr conditions. Such substitutions generally require harsh reaction conditions or the use of transition-metal catalysis, and specific examples for this substrate are not prevalent in the literature.

Functional Group Transformations

The primary amino group at the C5 position is nucleophilic and readily undergoes reactions such as alkylation and acylation.

Acylation: The amino group can be converted to an amide through reaction with acylating agents like acid chlorides or anhydrides. For instance, the closely related compound methyl 4-amino-5-chloro-2-methoxybenzoate can be acetylated to form methyl 4-acetamido-5-chloro-2-methoxybenzoate. nih.govchemicalbook.com This transformation is typically carried out using acetic anhydride (B1165640) or acetyl chloride and serves to protect the amino group or modify the compound's electronic and physical properties.

Alkylation: While specific examples for this molecule are scarce, aromatic amines can undergo alkylation with alkyl halides. This reaction can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Table 2: Representative Acylation Reaction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS), then Acetic Anhydride | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | chemicalbook.com |

The methyl ester functional group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-2-chloro-4-methoxybenzoic acid. Base-catalyzed hydrolysis, or saponification, is a common method for this transformation.

A documented procedure involves the hydrolysis of the ester using potassium hydroxide (B78521) in a mixture of methanol (B129727) and water under reflux conditions. google.com Following the reaction, acidification of the mixture precipitates the carboxylic acid product. google.com This conversion is a key step in the synthesis of various derivatives where a carboxylic acid functionality is required.

Table 3: Ester Hydrolysis Reaction Conditions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-amino-5-chloro-2-methoxybenzoate | 1. Potassium Hydroxide, Methanol/Water | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4% | google.com |

| 2. Hydrochloric Acid |

The methyl ester can be directly converted into an amide via aminolysis, which involves heating the ester with a primary or secondary amine. This reaction often requires elevated temperatures and may use the amine reactant as the solvent. A specific example is the reaction of methyl 4-amino-5-chloro-2-methoxybenzoate with N,N-diethylethylenediamine at 110°C to produce N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide. googleapis.com

Alternatively, the ester can first be hydrolyzed to the carboxylic acid (as described in 3.3.2), which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond under milder conditions.

The primary aromatic amino group is a versatile functional handle that can be converted into a diazonium salt. This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5°C). masterorganicchemistry.com

The resulting arenediazonium salt (Ar-N₂⁺) is a valuable synthetic intermediate because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. lumenlearning.com

Key reactions of diazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. masterorganicchemistry.comegyankosh.ac.in

Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). lumenlearning.comegyankosh.ac.in

Replacement with Iodine: Reaction with potassium iodide (KI) to introduce an iodine atom. egyankosh.ac.in

Replacement with Hydroxyl: Heating the diazonium salt in an aqueous acidic solution to form a phenol. masterorganicchemistry.comlumenlearning.com

Deamination: Reduction of the diazonium group to hydrogen (-H) using reagents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlkouniv.ac.in

Furthermore, diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling . egyankosh.ac.inlkouniv.ac.in This reaction forms highly colored azo compounds (Ar-N=N-Ar'), which are the basis for many synthetic dyes. egyankosh.ac.inlkouniv.ac.in The reaction with phenols is typically carried out under mild alkaline conditions, while coupling with amines is done in weakly acidic solutions. lkouniv.ac.in

Table 4: Potential Transformations via Diazonium Salt Intermediate

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann | 1. HBF₄ 2. Heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, H⁺, Heat | -OH |

| Deamination | H₃PO₂ | -H |

| Azo Coupling | Phenol or Aniline | -N=N-Ar' (Azo dye) |

Synthesis of Structural Analogs and Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of structural analogs and derivatives. Researchers have explored modifications at both the benzoate ester functional group and the substituents on the aromatic ring to develop new compounds. These derivatization studies are crucial for creating diverse chemical libraries and investigating structure-activity relationships.

Modification at the Benzoate Ester Group

The methyl ester group of this compound is a primary site for chemical modification, allowing for the introduction of diverse functional moieties through reactions like transesterification and amidation.

One significant area of research has been the synthesis of a series of benzoate esters derived from 4-amino-5-chloro-2-methoxybenzoic acid (the hydrolyzed form of the parent compound). In these studies, the methyl group is replaced with more complex alcohol fragments, such as substituted 1-piperidineethanols. acs.orgnih.gov This transformation typically involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then re-esterified with the desired alcohol. These modifications have been shown to produce compounds with potent pharmacological activity. acs.orgnih.gov

Another common derivatization is the conversion of the ester to an amide. For instance, reacting this compound directly with an amine, such as N,N-diethylethylenediamine, at elevated temperatures results in the formation of the corresponding N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide. googleapis.com This reaction replaces the methoxy group of the ester with a substituted amine, fundamentally changing the chemical properties of that functional group. The advantage of retaining the ester function over converting to an amide has been demonstrated in certain pharmacological contexts. acs.orgnih.gov

The table below summarizes key derivatives synthesized through modification at the benzoate ester position.

| Parent Compound | Reagent/Reactant | Resulting Derivative | Type of Modification |

| This compound | Substituted 1-piperidineethanols (via the carboxylic acid) | 2-(Substituted-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoates | Transesterification |

| This compound | N,N-diethylethylenediamine | N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide | Amidation |

Substituent Variation on the Aromatic Ring

The reactivity and properties of the benzene (B151609) ring are influenced by its substituents, which include the amino, chloro, and methoxy groups. msu.edu These groups direct the position of further electrophilic substitutions and can be chemically modified themselves to create new analogs. msu.edulibretexts.org The existing substituents—amino (-NH2), methoxy (-OCH3), and chloro (-Cl)—each impart distinct electronic properties to the ring, making targeted modifications a key strategy for creating derivatives.

A notable example of substituent modification is the acylation of the 5-amino group. This reaction converts the primary amine into a secondary amide, such as an acetamido group. The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves treating the parent compound with an acetylating agent. chemicalbook.com This modification alters the electronic influence of the substituent at this position, changing it from a strong electron-donating group to a moderately activating one.

The table below illustrates an example of derivatization by modifying a substituent on the aromatic ring.

| Parent Compound | Position of Modification | Type of Modification | Resulting Derivative |

| This compound | 5-Amino Group | Acylation | Methyl 5-acetamido-2-chloro-4-methoxybenzoate |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In ¹H NMR spectroscopy of Methyl 5-amino-2-chloro-4-methoxybenzoate, the chemical environment of each proton determines its resonance frequency. The substituted benzene (B151609) ring features two aromatic protons. Due to their positions relative to the electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups, they are expected to appear as distinct singlets in the aromatic region of the spectrum. The protons of the ester methyl group and the methoxy (B1213986) group will also produce sharp singlets, with integrations corresponding to three protons each. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group would resonate at the lowest field (highest ppm value). The six aromatic carbons would have their shifts influenced by the attached substituents, and the two methyl carbons (from the ester and ether groups) would appear at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (position 3) | ~6.5 - 7.0 (s, 1H) | ~100 - 110 |

| Aromatic C-H (position 6) | ~7.0 - 7.5 (s, 1H) | ~115 - 125 |

| -NH₂ | Variable, broad (s, 2H) | - |

| Methoxy (-OCH₃) | ~3.8 - 4.0 (s, 3H) | ~55 - 60 |

| Ester (-COOCH₃) | ~3.7 - 3.9 (s, 3H) | ~50 - 55 |

| Aromatic C-Cl | - | ~115 - 125 |

| Aromatic C-NH₂ | - | ~140 - 150 |

| Aromatic C-OCH₃ | - | ~150 - 160 |

| Aromatic C-COOCH₃ | - | ~120 - 130 |

Note: These are predicted values based on typical substituent effects.

To confirm the substitution pattern, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the methoxy protons and the aromatic carbon to which the methoxy group is attached. These correlations are crucial for confirming the precise placement of substituents on the benzene ring.

COSY (Correlation Spectroscopy): In this specific molecule, COSY would be expected to show no cross-peaks between the two aromatic protons, confirming they are not on adjacent carbons (i.e., they are isolated singlets).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether/Ester (C-O) | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by the molecule, providing information about its electronic transitions. The benzene ring is the primary chromophore. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a significant bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene. The spectrum would likely show strong absorption bands in the UVA range (315-400 nm) and UVB range (280-315 nm).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₉H₁₀ClNO₃. The high-resolution mass spectrum would show a molecular ion peak corresponding to this formula. A key feature would be the isotopic pattern of chlorine, with two peaks for the molecular ion (M⁺ and M+2) in an approximate 3:1 ratio of intensity, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or the entire methoxycarbonyl group (•COOCH₃).

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom. For a compound like this compound, this technique would confirm the planarity of the benzene ring and determine the exact bond lengths, bond angles, and torsion angles. researchgate.net

A crucial aspect revealed by crystallography is the nature of intermolecular interactions that govern the crystal packing. It is highly probable that the crystal structure is stabilized by hydrogen bonding. Specifically, the amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl group and the methoxy group can act as acceptors. researchgate.net This can lead to the formation of extensive networks, such as chains or sheets, linking the molecules together in the solid state. researchgate.net Intramolecular hydrogen bonds between the amino group and an adjacent oxygen atom might also be observed, which would influence the molecule's conformation. researchgate.net

Table 3: Representative Crystallographic Data for a Related Substituted Aminobenzoate

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.9 |

| b (Å) | ~9.1 |

| c (Å) | ~7.3 |

| β (°) | ~90.8 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative and based on a similar structure, Methyl 2-amino-5-chlorobenzoate, to demonstrate the type of information obtained. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Methyl 5-amino-2-chloro-4-methoxybenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. researchgate.net

Theoretical calculations of bond lengths and angles for similar molecular structures show good agreement with experimental data obtained from X-ray diffraction. For instance, in a related pyrimidine (B1678525) derivative, calculated bond lengths such as O1–C4, N1–C2, and C5–C6 were found to be very close to the experimental values. researchgate.net This level of accuracy provides confidence in the theoretically predicted electronic structure of this compound.

The vibrational assignments for the molecule can be performed based on the total energy distribution (TED) of the vibrational modes, which helps in understanding the fundamental vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. researchgate.netmalayajournal.org For molecules with a large HOMO-LUMO energy gap, the opposite is true, indicating high kinetic stability and low chemical reactivity. researchgate.net

In the analysis of similar compounds, the HOMO is often localized over the phenyl ring and the imidazole (B134444) ring, while the LUMO is situated on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital Data for a Structurally Related Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole and is presented for illustrative purposes. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. taylorandfrancis.com This method examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. taylorandfrancis.com The stabilization energy, E(2), associated with these interactions indicates the strength of the charge transfer.

NBO analysis can reveal key stabilizing interactions within a molecule. For example, intramolecular hydrogen bonds, such as C-H···N, can be identified by the orbital overlap between a lone pair and an antibonding orbital. taylorandfrancis.com Furthermore, electron donation from lone pairs of atoms like sulfur and nitrogen to neighboring antibonding orbitals contributes significantly to the stability of the molecule. taylorandfrancis.com The NBO method translates complex wavefunction calculations into intuitive chemical concepts like Lewis structures, bond types, and charge distributions. wisc.eduwisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. malayajournal.org

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The crystal structure of a molecule is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. In a related compound, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, the crystal structure reveals that intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov These interactions are effective in stabilizing the crystal packing. nih.gov

Additionally, intramolecular N—H⋯O hydrogen bonds are also observed, which result in the formation of planar six-membered rings. nih.gov Hirshfeld surface analysis and non-covalent interaction (NCI) index calculations can further elucidate the nature and contribution of various intermolecular contacts, including conventional hydrogen bonds and weaker interactions like C—H⋯Cl and C—H⋯π. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For complex molecules, molecular dynamics (MD) simulations can provide insights into their dynamic behavior and the stability of different conformations over time.

In studies of similar bioactive compounds, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. nih.gov The root-mean-square deviation (RMSD) analysis from MD simulations can indicate the stability of a compound within the binding site of a target protein. nih.gov These computational techniques are crucial for understanding the structural aspects that govern a molecule's biological activity.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netresearchgate.net

Calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net The Time-Dependent DFT (TD-DFT) method is employed to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The accuracy of these predictions is often validated by comparing them with experimental spectra, which provides a robust foundation for the structural and electronic characterization of the molecule. nih.gov

Advanced Research Applications and Contributions

Role in Medicinal Chemistry Research as a Synthetic Intermediate

The structural scaffold of Methyl 5-amino-2-chloro-4-methoxybenzoate serves as a crucial starting point for the synthesis of a wide array of molecules with potential therapeutic applications. Its utility as a synthetic intermediate is particularly prominent in the field of medicinal chemistry.

Precursor for Diverse Pharmacologically Active Scaffolds

This compound is a key precursor in the synthesis of various pharmacologically active scaffolds. Notably, it is an essential intermediate in the production of a class of drugs known as "purides," which are utilized for their antiemetic and gastric motility-promoting properties. The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a common and vital intermediate for several puride drugs like clobopride, cisapride, and lintopride, involves the hydrolysis of this compound. google.com This highlights the foundational role of the title compound in creating the core structure of these medicinally important agents.

Design and Synthesis of Ligands for Specific Receptor Targets (e.g., 5-HT₄ Receptors)

A significant application of the scaffold derived from this compound is in the design and synthesis of ligands for specific biological targets, such as the 5-HT₄ receptor. The 5-HT₄ receptor is involved in various physiological processes, and its modulation has therapeutic potential. Researchers have synthesized a series of benzoate (B1203000) derivatives from 4-amino-5-chloro-2-methoxybenzoic acid, the hydrolysis product of the title compound, to develop potent agonists and antagonists for the 5-HT₄ receptor. researchgate.netnih.gov

These synthetic efforts have led to the discovery of compounds with high affinity for the 5-HT₄ receptor. For instance, certain derivatives incorporating a substituted 1-piperidineethanol moiety have demonstrated nanomolar affinity. researchgate.netnih.gov The ability to systematically modify the structure of these ligands, starting from the amino benzoate core, allows for the fine-tuning of their pharmacological properties to achieve desired levels of potency and selectivity.

Structure-Activity Relationship (SAR) Investigations in In Vitro Models

The versatile nature of the this compound scaffold makes it an excellent tool for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can elucidate the structural requirements for biological activity at a particular target.

In the context of 5-HT₄ receptor ligands, extensive SAR studies have been performed. For example, the introduction of different substituents on the piperidine (B6355638) ring of the benzoate derivatives has been shown to have a dramatic impact on their pharmacological profile. researchgate.netnih.gov Monosubstitution with methyl, hydroxyl, or amide groups can lead to potent agonistic activity, while the introduction of two methyl groups can switch the activity from agonistic to antagonistic. researchgate.netnih.gov These in vitro investigations are crucial for understanding the molecular interactions between the ligands and the receptor, guiding the design of new compounds with improved therapeutic potential.

Table 1: SAR of Piperidine-Substituted Benzoates at the 5-HT₄ Receptor

| Compound | Piperidine Substitution | Binding Affinity (Ki, nM) | Pharmacological Profile |

|---|---|---|---|

| 7a | Unsubstituted | 1.07 ± 0.5 | Partial Agonist |

| 7k | 4-CONH₂ | 1.0 ± 0.3 | Partial Agonist |

| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | Antagonist |

Applications in Organic Synthesis Methodologies

Beyond its direct applications in medicinal chemistry, this compound is also utilized in the development of new and efficient organic synthesis methodologies.

Development of Novel Reaction Strategies

The reactivity of the functional groups present in this compound allows for its use in the development of novel reaction strategies. A notable example is its application in the direct synthesis of N-substituted benzamides. A patented process describes the preparation of N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide through the direct reaction of this compound with N,N-diethylethylenediamine. googleapis.com This method provides a straightforward and efficient route to this class of compounds, which are themselves of interest in pharmaceutical research. The ability to directly convert the methyl ester to an amide without the need for hydrolysis and subsequent activation of the carboxylic acid represents a more atom-economical and potentially more efficient synthetic approach.

Heterocyclic Compound Synthesis Utilizing the Amino Benzoate Moiety

The amino benzoate moiety is a well-established and versatile building block in the synthesis of a wide range of heterocyclic compounds. The presence of both an amino group and a carboxylate (or a precursor to a carboxylic acid) in a 1,2-relationship on an aromatic ring allows for cyclization reactions with various reagents to form fused heterocyclic systems. For instance, anthranilate esters are commonly used in the synthesis of quinazolinones and benzodiazepines, which are important classes of heterocyclic compounds with diverse biological activities. google.comactascientific.comnih.govnih.gov

While the general utility of the amino benzoate scaffold in heterocyclic synthesis is well-documented, specific examples detailing the use of this compound in the formation of such ring systems were not prominently found in the surveyed literature. However, based on the known reactivity of analogous compounds, it is highly probable that this compound could serve as a valuable precursor for the synthesis of novel, substituted heterocyclic structures for further investigation in various fields of chemical and biological research.

Contributions to Materials Science and Advanced Functional Materials

While "this compound" is primarily recognized as a versatile intermediate in organic synthesis, its molecular structure suggests potential applications in the realm of materials science. The compound's aromatic backbone, substituted with both electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups, provides a framework that could be exploited for the development of advanced functional materials.

Integration into Polymer and Coating Research

Currently, there is limited direct research published on the integration of "this compound" into polymers or coatings. However, its reactive amine and ester functionalities present opportunities for its use as a monomer or an additive in polymer synthesis.

The primary amino group can be a site for polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. These polymers are known for their high performance, thermal stability, and mechanical strength. The incorporation of the substituted benzoate moiety could impart specific properties to the resulting polymer, such as altered solubility, thermal characteristics, or refractive index.

As an additive in coatings, the compound could potentially contribute to UV stability or act as a cross-linking agent, depending on the formulation. Further research would be required to explore these potential applications and evaluate the performance of materials incorporating this chemical compound.

Development of Nonlinear Optical (NLO) Materials for Optoelectronic Applications

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including signal processing and optical communications. mdpi.comnih.govresearchgate.net The key molecular requirement for second-order NLO activity is a non-centrosymmetric structure featuring electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.comresearchgate.net

"this compound" possesses a molecular architecture that is conducive to NLO activity. The amino and methoxy (B1213986) groups act as electron donors, while the chloro and methyl ester groups function as electron acceptors. These substituents are attached to a benzene (B151609) ring, which provides the necessary π-conjugated bridge. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability (β), a key parameter for NLO materials.

Research into substituted tribenzo[a,d,g]coronene derivatives has shown that strategic substitution on an aromatic core can lead to materials with a positive nonlinear optical response, arising from processes like two-photon absorption and excited state absorption. nih.gov Similarly, studies on poly(2,5-bis(but-2-ynyloxy) benzoate) derivatives have demonstrated excellent quadratic NLO properties, leading to stable Second Harmonic Generation (SHG) effects. mdpi.comnih.govresearchgate.net These findings suggest that "this compound" could serve as a valuable building block for the synthesis of novel NLO materials.

Table 1: Key Molecular Features for NLO Activity

| Feature | Presence in this compound | Potential Contribution to NLO Properties |

| Electron-Donating Groups | Amino (-NH2), Methoxy (-OCH3) | Enhance the push-pull effect, increasing molecular hyperpolarizability. |

| Electron-Accepting Groups | Chloro (-Cl), Methyl Ester (-COOCH3) | Enhance the push-pull effect, increasing molecular hyperpolarizability. |

| π-Conjugated System | Benzene Ring | Facilitates charge transfer between donor and acceptor groups. |

| Non-centrosymmetric Potential | Asymmetric substitution pattern | A prerequisite for second-order NLO activity in the solid state. |

Utility in Analytical Chemistry

In the field of analytical chemistry, "this compound" and its related compounds serve important roles, particularly in chromatography and the development of quantitative analytical methods.

As a Reference Standard in Chromatographic Techniques

High-purity chemical compounds are essential as reference standards for the identification and quantification of substances in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While "this compound" itself is commercially available, its isomers and structurally related compounds are also utilized as reference materials. biosynth.comcwsabroad.compharmacopoeia.com

For instance, "4-Amino-5-chloro-2-methoxybenzoic Acid" is available as a high-quality reference standard for pharmaceutical testing. lgcstandards.com The availability of such standards is crucial for ensuring the accuracy and reliability of analytical results in pharmaceutical quality control and research. Given that "this compound" is a key intermediate in the synthesis of various pharmaceuticals, its use as a reference standard is critical for monitoring reaction progress, identifying impurities, and quantifying the final product. google.comacs.orggoogleapis.com

Method Development for Quantitative Analysis

The development of robust and validated analytical methods is a cornerstone of chemical analysis. For a compound like "this compound," which is an intermediate in the synthesis of active pharmaceutical ingredients, accurate quantitative methods are necessary to ensure the quality and purity of the final drug product.

While specific, detailed analytical methods for the quantitative analysis of "this compound" are not extensively published in publicly available literature, standard chromatographic techniques would be the methods of choice. A typical method development would likely involve HPLC with UV detection, given the compound's chromophoric nature.

The process would involve:

Column Selection: A reversed-phase column (e.g., C18) would likely be suitable.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation and peak shape.

Detector Wavelength Selection: The UV detector wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity.

Method Validation: The developed method would be validated according to established guidelines to demonstrate its accuracy, precision, linearity, and robustness.

An example of such method development can be seen in the analysis of 2-amino-5-nitrophenol, another substituted aromatic amine used in hair dyes, where an HPLC method was developed and validated for its quantification in various matrices. nih.gov A similar approach would be applicable for "this compound."

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Processes

The efficient and environmentally benign synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate is a foundational area for future research. While classical synthetic routes for similar aromatic compounds exist, there is considerable scope for the development of novel and more sustainable methodologies.

Current synthetic strategies for structurally related compounds, such as Methyl 4-amino-5-chloro-2-methoxybenzoate, often involve multi-step processes that may include nitration, reduction, chlorination, and esterification. A known method for a related isomer involves the chlorination of Methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS). google.com

Future research could focus on:

Catalytic C-H Activation: Direct, regioselective amination, chlorination, and methoxylation on a simpler benzoate (B1203000) precursor using transition-metal catalysis would represent a significant advancement in atom economy and reduction of waste.

Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions (e.g., nitration or chlorination), and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes for regioselective functionalization of the aromatic ring could provide a highly specific and environmentally friendly synthetic route, operating under mild conditions.

Green Solvents and Reagents: Investigation into replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents or solid-supported reagents, would align with the principles of sustainable chemistry.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Traditional Multi-step Synthesis | Established and reliable for similar compounds. | Optimization of existing steps for yield and purity. |

| Catalytic C-H Activation | High atom economy, reduced number of steps. | Catalyst development, regioselectivity control. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work and accelerating research.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). This can aid in the characterization of the compound and its derivatives. DFT can also be used to model reaction mechanisms and predict the regioselectivity of further chemical modifications.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets, such as enzymes or receptors. This could identify potential pharmaceutical applications. Studies on similar substituted benzoates have utilized molecular modeling to evaluate their therapeutic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build models that correlate the structural features of a series of derivatives with their chemical or biological activity. This would enable the rational design of new compounds with enhanced properties.

Key areas for computational investigation are summarized in Table 2.

Table 2: Focus Areas for Computational Modeling

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic signatures, reaction pathways. | Guidance for synthesis and characterization. |

| Molecular Docking | Binding affinity and mode with biological targets. | Identification of potential drug candidates. |

| QSAR Modeling | Correlation of chemical structure with activity. | Rational design of new functional molecules. |

Diversification of Chemical Derivatization for Expanded Applications

The functional groups of this compound provide multiple handles for chemical derivatization, opening the door to a wide array of new compounds with potentially novel properties and applications.

Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into a diazonium salt. Diazonium salts are versatile intermediates that can be transformed into a wide range of other functional groups. Aromatic amines are known to be precursors for dyes, pharmaceuticals, and polymers. wikipedia.org

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. These derivatives are common in medicinal chemistry.

Nucleophilic Aromatic Substitution: The chloro group can potentially be displaced by various nucleophiles under specific conditions, allowing for the introduction of new substituents onto the aromatic ring.

Exploring these derivatization pathways could lead to the creation of libraries of new compounds for screening in various applications, from pharmaceuticals to materials science.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique combination of functional groups in this compound makes it an interesting candidate for interdisciplinary research, particularly at the interface of chemistry, materials science, and theoretical chemistry.

Polymer Science: Aromatic amines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. numberanalytics.comacs.org The title compound could be explored as a monomer or a building block for functional polymers with tailored thermal, electronic, or optical properties. The presence of the chloro and methoxy (B1213986) groups could influence the polymer's properties, such as solubility and thermal stability.

Functional Dyes and Pigments: The aromatic amine substructure is a common feature in chromophores. Derivatization of the amino group could lead to the development of novel dyes with specific absorption and emission properties for applications in sensing, imaging, or as functional coatings.

Organic Electronics: Functionalized aromatic compounds are the building blocks of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound and its derivatives could be investigated for their potential in this field.

The integration of theoretical chemistry in these areas would be crucial for understanding the structure-property relationships and for the rational design of new materials.

While this compound is not yet a widely studied compound, its chemical structure holds significant promise for future research. The exploration of novel and sustainable synthetic pathways, the application of advanced computational modeling, the diversification of its chemical derivatives, and its potential use in interdisciplinary fields like materials science represent exciting and unexplored avenues of investigation. Such research would not only expand our fundamental understanding of this compound but could also unlock its potential for a wide range of practical applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 5-amino-2-chloro-4-methoxybenzoate, and how do competing substituents affect yield?

Synthesis typically involves sequential functionalization of a benzoate core. For example, chlorination at the ortho-position and methoxy/amino group introduction require precise control of catalysts and solvents. A common route involves:

- Step 1 : Chlorination using SOCl₂ or PCl₃ under anhydrous conditions.

- Step 2 : Methoxylation via nucleophilic substitution (e.g., NaOMe in DMF at 80°C).

- Step 3 : Nitration followed by reduction to introduce the amino group (e.g., H₂/Pd-C).

Competing reactions (e.g., over-chlorination or premature oxidation) can reduce yields. highlights that iodination or bromination precursors may require halogen-specific catalysts (e.g., CuI for selective iodination) .

Q. How can researchers ensure the stability of this compound during storage?

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the amino group.

- Handling : Use gloves (nitrile, inspected for integrity) and full-body protection to avoid dermal exposure, as recommended for structurally similar benzoates .

- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 5-amino-2-chloro-4-methoxybenzoic acid .

Q. What analytical methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, amino at δ 5.5–6.5 ppm).

- Mass Spectrometry : High-resolution MS (ESI⁺) to verify molecular ion [M+H]⁺ at m/z 230.05 (calculated).

- XRD : For crystalline derivatives, XRD resolves ambiguities in regiochemistry observed in similar compounds .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions often arise from tautomerism or solvent effects. For example:

- Amino Group Tautomerism : In DMSO-d₆, the amino group may exhibit resonance splitting due to partial protonation. Use CDCl₃ for clearer signals.

- Solvent-Induced Shifts : Compare data across solvents (e.g., D₂O vs. CDCl₃) to isolate environmental effects, as demonstrated for analogous benzamides .

- Advanced Techniques : 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign ambiguous peaks .

Q. What strategies mitigate side reactions during the synthesis of derivatives like Methyl 5-acetamido-2-chloro-4-methoxybenzoate?

- Protection/Deprotection : Acetylate the amino group early (Ac₂O/pyridine) to prevent unwanted nucleophilic attacks during subsequent reactions.

- Selective Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings to avoid dehalogenation, a side reaction observed in brominated benzoates .

- Temperature Control : Maintain reactions below 60°C to suppress Hofmann elimination, which degrades amino-substituted benzoates .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chloro and methoxy groups direct electrophilic substitution to the para-position relative to the amino group. For example:

- Suzuki-Miyaura Coupling : The chloro group acts as a leaving group, enabling Pd-catalyzed cross-coupling with aryl boronic acids.

- Buchwald-Hartwig Amination : The methoxy group stabilizes intermediates via resonance, enhancing reaction rates (see Table 1 for comparative yields) .

Table 1 : Reactivity in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Key Catalyst | Notes |

|---|---|---|---|

| Suzuki-Miyaura | 78–85 | Pd(PPh₃)₄ | Requires 2° phosphine ligands |

| Buchwald-Hartwig | 65–72 | Pd₂(dba)₃/XPhos | Sensitive to O₂; inert conditions critical |

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during biological assays?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Prodrug Design : Convert the methyl ester to a sodium salt (saponification) for improved solubility, as shown for 4-amino-5-chloro-2-methoxybenzoic acid derivatives .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability without altering reactivity .

Q. What computational tools predict the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.